
methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMPI is a derivative of indole, a heterocyclic compound that is widely present in nature and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. This compound has also been found to modulate the activity of ion channels and receptors, which may contribute to its analgesic and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of various cancer cell lines and exhibit antiviral activity against influenza virus. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a relatively stable compound that can be easily synthesized and purified, making it suitable for use in laboratory experiments. However, its solubility in water is limited, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another area of interest is the investigation of this compound as a potential anticancer agent, either alone or in combination with other drugs. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves the condensation of 5-hydroxy-2-methylindole with 4-methylbenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to esterification with methyl chloroformate, followed by hydrolysis to yield this compound. This method is relatively simple and efficient, making this compound a readily accessible compound for further studies.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has been found to exhibit various biological activities, including anti-inflammatory, analgesic, antitumor, and antiviral effects. Its potential applications in medicinal chemistry have been extensively explored, and several research studies have been conducted to investigate its pharmacological properties.
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-4-6-13(7-5-11)19-12(2)17(18(21)22-3)15-10-14(20)8-9-16(15)19/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRNJXUGMDEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)

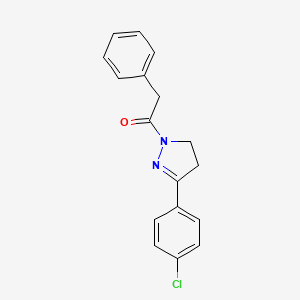
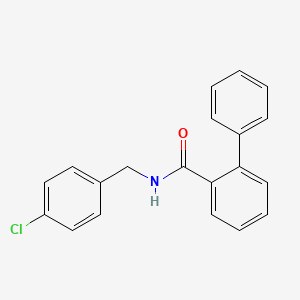
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
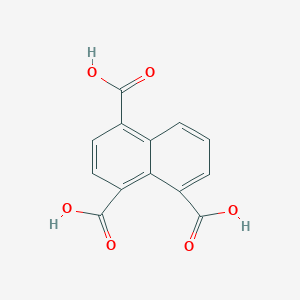
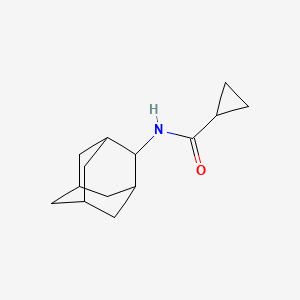

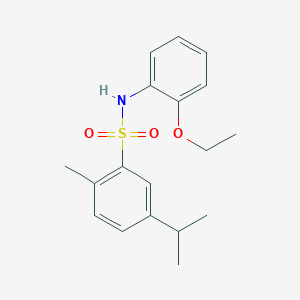
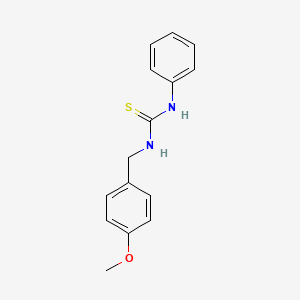

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
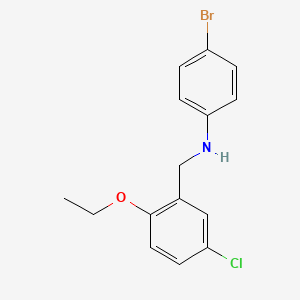
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)